N-(tert-butyl)-2-(4-ethylphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of “N-(tert-butyl)-2-(4-ethylphenyl)acetamide” would consist of a central carbonyl group (C=O) attached to a nitrogen atom, which is in turn attached to a tert-butyl group and a 4-ethylphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Acetamides, including “this compound”, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard reagents to form tertiary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. In general, acetamides are polar due to the presence of the carbonyl group and the nitrogen atom, which can participate in hydrogen bonding. They are typically solid at room temperature .Safety and Hazards
The safety and hazards associated with “N-(tert-butyl)-2-(4-ethylphenyl)acetamide” would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .
Future Directions
The future research directions for “N-(tert-butyl)-2-(4-ethylphenyl)acetamide” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and stability, and screening for biological activity .
Properties
IUPAC Name |
N-tert-butyl-2-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-11-6-8-12(9-7-11)10-13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJCMVHUIOCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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